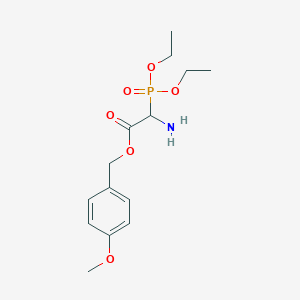
(4-Methoxyphenyl)methyl amino(diethoxyphosphoryl)acetate
Cat. No. B8534968
Key on ui cas rn:
50917-86-7
M. Wt: 331.30 g/mol
InChI Key: GEGJXVZGTAUMCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03962224
Procedure details


A solution of 16.4 g. of p-methoxybenzyl N-benzylidene-α-amino-diethylphosphonoacetate in 100 ml. of ether is added over 30 minutes with stirring to a solution of 8.25 g. of p-toluenesulfonic acid monohydrate in 150 ml. of ether. To the reaction mixture is added 60 ml. of cyclohexane and the solvent layer is separated by decantation. The residue is washed with additional 2:1 ether-cyclohexane and is again decanted. The resulting oil is dissolved in about 25 ml. of 1 M dipotassium phosphate (final pH about 7), and this solution is extracted 4 times with methylene chloride. The methylene chloride solution is then dried with magnesium sulfate, filtered and evaporated to give 12 g. of p-methoxybenzyl α-amino-diethylaminophosphonoacetate as an orange oily product. ir (neat) μ: 2.95 (NH), 5.75 (C=O), and 9.75 (P--O); nmr (CDCl3) τ: 8.73 (t, 6, J=7Hz, CH2CH3), 8.12 (s, 2, NH2), 6.18 (s, 3, ArOCH3), 6.03 (d, 1, J=21Hz, CH), 5.86 (p, 4, J=7Hz, CH2CH3), 4.80 (s, 2, ArCH2), 3.11 (d, 2, J=8Hz, arH), and 2.64 (d, 2, J=8Hz, ArH).
Name
p-methoxybenzyl N-benzylidene-α-amino-diethylphosphonoacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Name
p-methoxybenzyl α-amino-diethylaminophosphonoacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

[Compound]
Name
ArOCH3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

[Compound]
Name
ArH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five



Identifiers


|
REACTION_CXSMILES
|
C(=[N:8][CH:9]([P:22]([O:27][CH2:28][CH3:29])([O:24][CH2:25][CH3:26])=[O:23])[C:10]([O:12][CH2:13][C:14]1[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[CH:16][CH:15]=1)=[O:11])C1C=CC=CC=1.O.C1(C)C=CC(S(O)(=O)=O)=CC=1.NC(P(O)(ON(CC)CC)=O)C(OCC1C=CC(OC)=CC=1)=O>CCOCC>[NH2:8][CH:9]([P:22]([O:27][CH2:28][CH3:29])([O:24][CH2:25][CH3:26])=[O:23])[C:10]([O:12][CH2:13][C:14]1[CH:15]=[CH:16][C:17]([O:20][CH3:21])=[CH:18][CH:19]=1)=[O:11] |f:1.2|
|
Inputs


Step One
|
Name
|
p-methoxybenzyl N-benzylidene-α-amino-diethylphosphonoacetate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)=NC(C(=O)OCC1=CC=C(C=C1)OC)P(=O)(OCC)OCC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Step Three
|
Name
|
p-methoxybenzyl α-amino-diethylaminophosphonoacetate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC(C(=O)OCC1=CC=C(C=C1)OC)P(=O)(ON(CC)CC)O
|
Step Four
[Compound]
|
Name
|
ArOCH3
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
[Compound]
|
Name
|
ArH
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring to a solution of 8.25 g
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the reaction mixture is added 60 ml
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
of cyclohexane and the solvent layer is separated by decantation
|
WASH
|
Type
|
WASH
|
|
Details
|
The residue is washed with additional 2:1 ether-cyclohexane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is again decanted
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The resulting oil is dissolved in about 25 ml
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
of 1 M dipotassium phosphate (final pH about 7), and this solution is extracted 4 times with methylene chloride
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The methylene chloride solution is then dried with magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give 12 g
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
NC(C(=O)OCC1=CC=C(C=C1)OC)P(=O)(OCC)OCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
